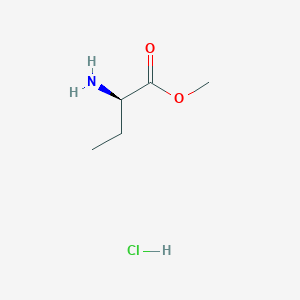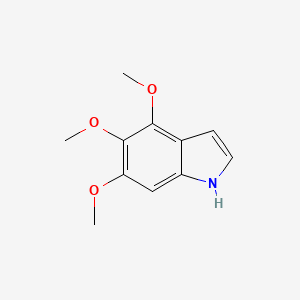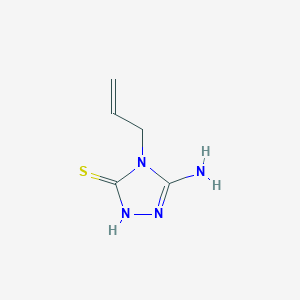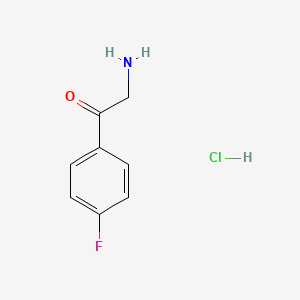
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a tetrahydro-2-pyranyloxy group is attached at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-bromo-3-methoxypyridine are used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors .
Mode of Action
Biochemical Pathways
It’s known that the latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .
Result of Action
As a reagent in organic synthesis, it contributes to the formation of desired products.
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing experimental protocols and ensuring reproducibility.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine typically involves the bromination of 3-hydroxypyridine followed by the protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The general steps are as follows:
Bromination: 3-Hydroxypyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane to yield 2-bromo-3-hydroxypyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridine derivatives.
Deprotection: The tetrahydro-2-pyranyloxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Deprotection: Acidic conditions using hydrochloric acid or sulfuric acid in aqueous or organic solvents.
Major Products Formed
Substituted Pyridine Derivatives: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
3-Hydroxypyridine: Upon deprotection, 3-hydroxypyridine is regenerated.
Aplicaciones Científicas De Investigación
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science:
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methoxypyridine: Similar structure but with a methoxy group instead of a tetrahydro-2-pyranyloxy group.
2-Bromo-3-ethoxypyridine: Similar structure but with an ethoxy group instead of a tetrahydro-2-pyranyloxy group.
2-Bromo-3-hydroxypyridine: The precursor to 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine, with a hydroxyl group instead of a tetrahydro-2-pyranyloxy group.
Uniqueness
This compound is unique due to the presence of the tetrahydro-2-pyranyloxy group, which serves as a protecting group for the hydroxyl functionality. This allows for selective reactions at the bromine site without interference from the hydroxyl group, making it a valuable intermediate in multi-step organic synthesis .
Propiedades
IUPAC Name |
2-bromo-3-(oxan-2-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-10-8(4-3-6-12-10)14-9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVQJPQYTUJVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536700 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93560-60-2 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)





![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)



